

"2-Chloro-5-(trifluoromethyl)pyrazine" chemical structure and bonding

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Compound of Interest

2-Chloro-5(trifluoromethyl)pyrazine

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An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, physicochemical properties, and reactivity of **2-Chloro-5-(trifluoromethyl)pyrazine**. It includes detailed information on its spectroscopic signature, a plausible synthetic workflow, and its significant application as a key building block in the development of therapeutic agents, particularly dihydroceramide desaturase-1 inhibitors.

Chemical Structure and Bonding

2-Chloro-5-(trifluoromethyl)pyrazine, with the CAS Number 799557-87-2, is a halogenated heterocyclic compound.[1] Its structure is built upon a pyrazine core, which is a six-membered aromatic ring containing two nitrogen atoms in a para-orientation. This core is substituted with a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position.

The bonding within the molecule is characterized by:

 Aromatic Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency is further



intensified by the substituents.

- Electron-Withdrawing Substituents: Both the chlorine atom and the trifluoromethyl group are strongly electron-withdrawing. The -CF₃ group exerts a powerful negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. The chlorine atom also has a -I effect and a weak positive resonance effect (+R), though the inductive effect is dominant in influencing the ring's reactivity.
- Polar Covalent Bonds: The molecule features several polar covalent bonds, including C-Cl, C-F, and C-N. The significant difference in electronegativity between carbon and the halogen atoms (Cl and F) makes these bonds highly polarized. This electronic landscape makes the pyrazine ring highly susceptible to nucleophilic aromatic substitution, a key feature of its reactivity.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **2-Chloro-5-(trifluoromethyl)pyrazine** are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.

Physicochemical Properties



Property	Value	Reference(s)
CAS Number	799557-87-2	
Molecular Formula	C ₅ H ₂ CIF ₃ N ₂	[2]
Molecular Weight	182.53 g/mol	[2]
Appearance	Clear, colorless liquid	
Boiling Point	85 °C at 112 mmHg	[3]
Density	1.478 g/mL at 25 °C	
Refractive Index (n20/D)	1.448	
Flash Point	66 °C	
SMILES	FC(F)(F)c1cnc(Cl)cn1	
InChI Key	AIEGIFIEQXZBCP- UHFFFAOYSA-N	

Predicted Spectroscopic Data

While specific experimental spectra are not widely published, the following tables outline the predicted spectroscopic characteristics based on the molecule's structure. These predictions serve as a guide for characterization.

Table 2.2.1: Predicted ¹H NMR (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.7	Singlet	1H	Pyrazine C3-H

| ~ 8.9 | Singlet | 1H | Pyrazine C6-H |

Rationale: The two protons on the electron-deficient pyrazine ring are expected to be significantly deshielded, appearing at a high chemical shift. The strong electron-withdrawing effects of the adjacent -Cl and -CF₃ groups would shift them further downfield.



Table 2.2.2: Predicted ¹³C NMR (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)	Assignment
~ 155	C2 (C-CI)
~ 148	C3 (C-H)
~ 145 (quartet, J ≈ 35 Hz)	C5 (C-CF ₃)
~ 142	C6 (C-H)

| ~ 120 (quartet, J ≈ 275 Hz) | CF₃ |

Rationale: Carbons attached to electronegative atoms (N, Cl) will appear downfield. The carbon attached to the -CF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms, and the CF₃ carbon itself will exhibit a large quartet.

Table 2.2.3: Predicted ¹⁹F NMR (CDCl₃, 376 MHz)

	Chemical Shift (δ , ppm)	Multiplicity	Assignment	
--	----------------------------------	--------------	------------	--

| ~ -68 | Singlet | -CF₃ |

Rationale: The trifluoromethyl group on an aromatic ring typically appears in this region of the ¹⁹F NMR spectrum.

Table 2.2.4: Predicted Infrared (IR) Spectroscopy

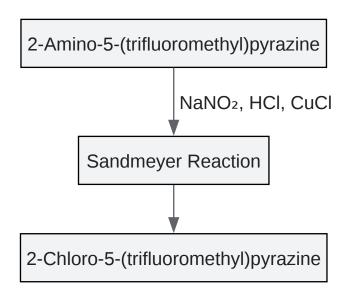
Wavenumber (cm ⁻¹)	Vibration Type
3100 - 3000	C-H stretch (aromatic)
1600 - 1450	C=C and C=N stretch (aromatic ring)
1350 - 1100	C-F stretch (strong)

| 850 - 750 | C-Cl stretch |



Synthesis and Experimental Protocols

While a definitive, published protocol for the synthesis of **2-Chloro-5- (trifluoromethyl)pyrazine** is not readily available, a plausible synthetic route can be conceptualized based on established heterocyclic chemistry. A potential pathway involves the chlorination of a pyrazine precursor.



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Caption: Plausible synthetic workflow for **2-Chloro-5-(trifluoromethyl)pyrazine**.

Example Experimental Protocol: Suzuki Coupling

2-Chloro-5-(trifluoromethyl)pyrazine is a valuable substrate for cross-coupling reactions, which are fundamental in drug development for constructing complex molecules. The following protocol details its use in a Suzuki coupling reaction.[4]

Reaction: Coupling of **2-Chloro-5-(trifluoromethyl)pyrazine** with 3-[(tert-butoxycarbonylamino)methyl]phenylboronic acid.

Methodology:

To a reaction vessel containing DMF (5 mL) at 25°C, add 3-[(tert-butoxycarbonylamino)methyl]phenylboronic acid (500 mg, 1.99 mmol), 2-chloro-5-



(trifluoromethyl)pyrazine (363 mg, 1.99 mmol), and potassium carbonate (275 mg, 1.99 mmol).[4]

- Purge the resulting solution with nitrogen gas and evacuate the vessel three times to ensure an inert atmosphere.[4]
- Add tetrakis(triphenylphosphine)palladium(0) (115 mg, 0.10 mmol) to the solution.[4]
- Seal the reaction vessel and heat the mixture to 120°C for 14 hours.[4]
- After the reaction period, cool the mixture to 25°C and unseal the vessel.
- Pour the reaction mixture into water. Extract the aqueous phase three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over magnesium sulfate.
- Filter the solution and concentrate the filtrate in vacuo to yield the crude product, [3-(5-trifluoromethyl-pyrazin-2-yl)-benzyl]-carbamic acid tert-butyl ester.[4]

This protocol illustrates the utility of the C-Cl bond on the pyrazine ring for palladium-catalyzed C-C bond formation, a cornerstone of modern synthetic chemistry.

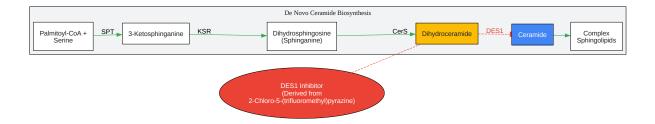
Application in Drug Development: Dihydroceramide Desaturase-1 (DES1) Inhibition

A primary application of **2-Chloro-5-(trifluoromethyl)pyrazine** is as a foundational scaffold for synthesizing inhibitors of Dihydroceramide Desaturase-1 (DES1).[2] DES1 is a critical enzyme in the de novo biosynthesis of ceramides, which are bioactive lipids involved in numerous cellular signaling pathways, including apoptosis, cell proliferation, and stress responses.

The DES1 enzyme catalyzes the final step in ceramide synthesis: the insertion of a C4-C5 trans double bond into dihydroceramide to form ceramide. Inhibiting DES1 disrupts this pathway, leading to an accumulation of dihydroceramides and a depletion of ceramides. This shift has significant therapeutic potential, as elevated ceramide levels are implicated in insulin resistance and lipotoxicity. Therefore, DES1 inhibitors are being investigated for the treatment of metabolic diseases.



The following diagram illustrates the ceramide biosynthesis pathway and the point of action for DES1 inhibitors.



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Caption: The de novo ceramide synthesis pathway and the inhibition of DES1.

Conclusion

2-Chloro-5-(trifluoromethyl)pyrazine is a highly functionalized heterocyclic compound with significant value in synthetic and medicinal chemistry. Its unique electronic properties, stemming from an electron-deficient pyrazine ring substituted with powerful electron-withdrawing groups, make it an ideal substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The demonstrated utility of this molecule as a key intermediate for synthesizing targeted therapeutic agents, such as DES1 inhibitors for metabolic diseases, underscores its importance for researchers in drug discovery and development. The data and protocols provided in this guide offer a foundational resource for the scientific community engaged in the application of advanced chemical building blocks.



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